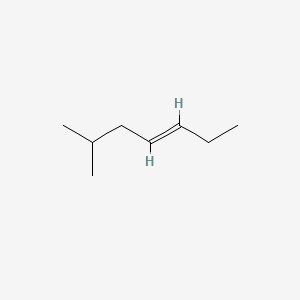

trans-6-Methyl-3-heptene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

66225-20-5 |

|---|---|

Molecular Formula |

C8H16 |

Molecular Weight |

112.21 g/mol |

IUPAC Name |

(E)-6-methylhept-3-ene |

InChI |

InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h5-6,8H,4,7H2,1-3H3/b6-5+ |

InChI Key |

PMPISKBGRHSPEE-AATRIKPKSA-N |

Isomeric SMILES |

CC/C=C/CC(C)C |

Canonical SMILES |

CCC=CCC(C)C |

Origin of Product |

United States |

Stereoisomerism and the Geometric Configuration of Alkenes in Organic Chemistry

Stereoisomerism is a form of isomerism where molecules possess the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. rsc.org In alkenes, a significant type of stereoisomerism is geometric isomerism, also known as cis-trans isomerism, which arises from the restricted rotation around the carbon-carbon double bond. numberanalytics.comuop.edu.pk This lack of free rotation means that the groups attached to the double-bonded carbons are fixed in their positions relative to each other. uop.edu.pk

For geometric isomerism to occur, each carbon atom involved in the double bond must be attached to two different groups. libretexts.org The terms "cis" and "trans" are used to describe the spatial arrangement of these groups. In a "cis" isomer, the higher priority groups on each carbon of the double bond are on the same side, while in a "trans" isomer, they are on opposite sides. rsc.org The Cahn-Ingold-Prelog (CIP) priority rules are used to assign priorities to the substituent groups based on atomic number. saskoer.ca

In the case of trans-6-Methyl-3-heptene (B12001290), the "trans" configuration indicates that the carbon chains attached to the double bond at the C3 and C4 positions are on opposite sides of the double bond axis. This specific arrangement influences the molecule's physical and chemical properties.

Positional and Structural Isomerism Within Heptene Derivatives

Isomerism is a fundamental concept in organic chemistry, and heptene (B3026448) (C7H14) and its derivatives exhibit several forms of it. Structural isomerism, also known as constitutional isomerism, occurs when compounds have the same molecular formula but different structural formulas, meaning the atoms are connected in a different order. msu.edudocbrown.info This can manifest as chain isomerism, positional isomerism, or functional group isomerism. quora.com

Positional Isomerism refers to isomers that have the same carbon skeleton and the same functional groups but differ in the position of the functional group along the chain. uop.edu.pkstudysmarter.co.uk For a simple heptene, the double bond can be located at different positions, giving rise to isomers like 1-heptene (B165124), 2-heptene, and 3-heptene. quora.com

Chain Isomerism , a type of structural isomerism, involves a different arrangement of the carbon atoms in the main chain. For instance, instead of a straight seven-carbon chain, the molecule could have a shorter main chain with alkyl substituents. Heptane (C7H16), the saturated analog of heptene, has several chain isomers, including n-heptane, 2-methylhexane, and 3-methylhexane, among others. quora.comquora.com These branched structures can also be precursors to various heptene isomers.

Trans-6-Methyl-3-heptene (B12001290) is an example of both positional and chain isomerism within the broader class of C8H16 alkenes. Its heptene backbone has a methyl group at the 6th position, making it a branched-chain isomer. The "3-heptene" part of its name specifies the position of the double bond.

Current Academic Research Trajectories for Trans 6 Methyl 3 Heptene

Regio- and Stereoselective Approaches to this compound

Regio- and stereoselective methods are fundamental to modern organic synthesis, allowing for the construction of target molecules with high precision, thereby avoiding the formation of complex product mixtures that require difficult and costly separation.

One of the most reliable methods for generating a trans-alkene is through the reduction of an internal alkyne. The synthesis of this compound can be approached by first constructing its alkyne analogue, 6-methyl-3-heptyne. This precursor can be synthesized from smaller fragments, such as 4-methyl-1-pentyne. chegg.comchegg.com

The stereospecific reduction of the alkyne to the trans-alkene is classically achieved using a dissolving metal reduction, typically with sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. This reaction proceeds via a radical anion intermediate, which is protonated by the ammonia solvent. A second electron transfer creates a vinyl anion, which preferentially adopts a trans-configuration to minimize steric repulsion before a final protonation yields the trans-alkene. msu.edu This method is highly stereoselective for producing trans-alkenes.

Alternatively, certain hydride reagents can achieve a similar transformation. While many hydride reductions of alkynes produce cis-alkenes, reagents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) can be used in the Chan alkyne reduction to produce trans-(E)-allylic alcohols from propargylic alcohols. alfa-chemistry.com

| Reducing Agent/System | Typical Stereochemical Outcome | Mechanism Highlights |

| Na in liquid NH₃ | Trans (E) | Dissolving metal reduction via a trans-vinyl anion intermediate. msu.edu |

| H₂ / Lindlar's Catalyst | Cis (Z) | Syn-addition of hydrogen on the catalyst surface. |

| LiAlH₄ (in certain contexts) | Trans (E) | Anti-addition mechanism, particularly for propargylic alcohols. alfa-chemistry.com |

| Red-Al (SMEAH) | Trans (E) | Used in the Chan reduction of acetylenic alcohols. alfa-chemistry.com |

Olefin metathesis is a powerful reaction that redistributes alkene fragments by cleaving and reforming carbon-carbon double bonds, catalyzed by transition metal complexes. wikipedia.org Cross-metathesis, an intermolecular variant, can be employed to construct the this compound scaffold from simpler alkenes. For example, the reaction of 1-pentene (B89616) with 3-methyl-1-butene (B165623) in the presence of a suitable catalyst could yield the desired product.

The choice of catalyst is critical for the success and selectivity of the reaction. Ruthenium-based catalysts, such as Grubbs catalysts (first and second generation) and Hoveyda-Grubbs catalysts, are widely used due to their high activity and tolerance of various functional groups. organic-chemistry.orgharvard.edu The second-generation Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, are generally more active and stable. organic-chemistry.org The equilibrium of the reaction can often be shifted towards the desired product by removing the volatile byproduct, ethene. organic-chemistry.org

| Catalyst Name | Metal Center | Key Ligands | General Characteristics |

| Grubbs Catalyst (1st Gen) | Ruthenium (Ru) | Tricyclohexylphosphine (PCy₃) | Good functional group tolerance, commercially available. organic-chemistry.org |

| Grubbs Catalyst (2nd Gen) | Ruthenium (Ru) | N-Heterocyclic Carbene (NHC), PCy₃ | Higher activity and thermal stability than 1st Gen. organic-chemistry.org |

| Hoveyda-Grubbs Catalyst | Ruthenium (Ru) | Isopropoxystyrene, NHC/PCy₃ | Features a chelating ligand, often shows enhanced stability. |

| Schrock Catalyst | Molybdenum (Mo) or Tungsten (W) | Alkoxide, Imido | Very high activity, especially for sterically demanding substrates. wikipedia.orgorganic-chemistry.org |

Elimination reactions, particularly the bimolecular (E2) mechanism, provide another route to alkenes. libretexts.org This pathway involves the concerted removal of a proton and a leaving group from adjacent carbon atoms by a strong base. lumenlearning.comiitk.ac.in To synthesize this compound, a precursor such as 4-halo-6-methylheptane could be treated with a strong, non-bulky base like sodium ethoxide in ethanol.

The stereochemical outcome of E2 reactions is governed by the requirement for an anti-periplanar arrangement of the proton and the leaving group. iitk.ac.in According to Zaitsev's rule, when multiple β-hydrogens are available for abstraction, the reaction generally favors the formation of the more substituted, and thus more thermodynamically stable, alkene. lumenlearning.com Since trans-alkenes are typically more stable than their cis counterparts due to reduced steric strain, the E2 elimination often yields the trans isomer as the major product. lumenlearning.com

Olefin Metathesis Strategies Applied to Heptene (B3026448) Scaffolds

Catalytic Systems for this compound Synthesis

The development of advanced catalytic systems is crucial for achieving high efficiency and selectivity in the synthesis of specific isomers like this compound. Both homogeneous and heterogeneous catalysts play vital roles in modern organic chemistry.

Homogeneous catalysts are soluble in the reaction medium, offering high selectivity and activity under mild conditions. rsc.orgnumberanalytics.com In the context of olefin metathesis for synthesizing this compound, the design of ligands coordinated to the metal center (e.g., Ruthenium) is a critical factor influencing catalytic performance. numberanalytics.com

Ligands modulate the steric and electronic properties of the metal center. numberanalytics.com For instance, in Grubbs-type catalysts, the phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands are crucial.

Electronic Effects: More electron-donating ligands can increase the catalyst's activity. The replacement of a phosphine ligand with a strongly σ-donating NHC ligand in second-generation catalysts significantly enhances their reactivity. harvard.eduresearchgate.net

Steric Effects: The bulkiness of the ligands influences the stability of the catalyst and the rate of substrate binding. This can be tuned to control selectivity between different types of olefins (e.g., terminal vs. internal). numberanalytics.com

The careful selection and design of these ligands allow for the fine-tuning of the catalyst to favor specific reaction pathways and achieve high yields and stereoselectivity for products like this compound. researchgate.net

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas mixture. appliedcatalysts.com They are advantageous for their ease of separation and recyclability. rsc.org

In the context of alkyne reduction, while many heterogeneous catalysts like palladium on various supports are used for semi-hydrogenation, they often favor the formation of cis-alkenes via syn-addition of hydrogen. sciopen.com However, specialized heterogeneous systems are being developed to control stereoselectivity. Strategies to promote the desired alkene include alloying metals, decorating the catalyst surface, or using single-atom catalysts to suppress over-hydrogenation to the alkane. sciopen.com

A different heterogeneous catalytic approach involves the hydrodeoxygenation of ketone precursors. Research has shown that C8 alkenes can be produced from 5-methyl-3-heptanone using a bifunctional heterogeneous catalyst. mdpi.com In one study, a platinum-on-alumina (Pt/Al₂O₃) catalyst was used for the hydrodeoxygenation of 5-methyl-3-heptanone, leading to a mixture of products including 5-methyl-3-heptene (B85671) and 3-methyl-heptane. mdpi.com The selectivity is highly dependent on the active metal and reaction conditions; platinum, being a highly active hydrogenation metal, tended to produce more of the saturated alkane, while a copper-based catalyst yielded more of the alkene. mdpi.com The surface of the catalyst provides sites for both hydrogenation and dehydration steps, and factors like surface area and pore structure are critical for efficiency. appliedcatalysts.com

| Catalyst | Temperature (°C) | C₈ Ketone Conversion (%) | C₈ Alkene Selectivity (%) | C₈ Alkane Selectivity (%) |

| 20% Cu-Al₂O₃ | 260 | 90 | 18 | 82 |

| 1% Pt-Al₂O₃ | 180 | 100 | 2 | 98 |

| Data adapted from a study on the conversion of 5-Methyl-3-Heptanone, demonstrating the influence of the catalyst metal on product selectivity. mdpi.com |

Homogeneous Catalysis: Ligand Design and Activity

Asymmetric Synthesis of Chiral Derivatives of 6-Methyl-3-heptene

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, with applications spanning pharmaceuticals to materials science. For derivatives of 6-methyl-3-heptene, achieving high stereochemical purity is critical for their potential applications. This is accomplished through methods that can selectively produce one enantiomer or diastereomer over another.

Enantioselective Transformations

Enantioselective transformations create chiral centers from prochiral substrates, often using a catalytic amount of a chiral agent. These methods are highly sought after for their efficiency and atom economy.

Key enantioselective strategies applicable to the synthesis of chiral alkenes and their derivatives include:

Asymmetric Hydrogenation : This is a powerful technique for the stereoselective reduction of unsaturated compounds like alkenes to form chiral molecules. ajchem-b.com The choice of catalyst and ligand is crucial for achieving high enantioselectivity. For instance, iridium catalysts with P,N-based ligands have proven effective for certain unfunctionalized alkenes. ajchem-b.com

Enzyme-Catalyzed Hydration : Directed evolution of enzymes, such as fatty acid hydratases, has enabled the highly enantioselective addition of water across an alkene's double bond. This "dream reaction" is exceptionally atom-economical, using water as the sole reagent to produce chiral alcohols from simple alkenes, often with enantiomeric ratios greater than 99:1. d-nb.info

Zirconium-Catalyzed Asymmetric Carboalumination of Alkenes (ZACA) : A highly effective method for producing enantiomerically pure (≥99% ee) chiral alcohols involves the ZACA reaction. This process is followed by a copper- or palladium-catalyzed cross-coupling, allowing for the synthesis of various γ-chiral and more remotely chiral alcohols from terminal alkenes. pnas.org

Copper-Catalyzed C(sp²)–H Functionalization : This method allows for the creation of axially chiral tetrasubstituted alkenes through the enantioselective functionalization of arenes with vinyl cations. bohrium.comresearchgate.net While complex, it represents a frontier in synthesizing sterically hindered chiral alkenes.

The table below summarizes representative enantioselective methods.

| Method | Catalyst/Enzyme | Reaction Type | Typical Substrate | Product | Reported Enantioselectivity (ee) |

| Asymmetric Hydrogenation | Iridium-SpiroPAP catalysts | Hydrogenation | Racemic α-substituted lactones | Chiral diols | Up to 95% ajchem-b.com |

| Enzymatic Hydration | Evolved Fatty Acid Hydratase | Hydration | Styrenes | Chiral 1-arylethanols | >99.5% d-nb.info |

| ZACA Reaction | Zirconium-based catalyst | Carboalumination/Cross-Coupling | Terminal Alkenes | γ- and δ-chiral alcohols | ≥99% pnas.org |

| Asymmetric Cyclopropanation | Gold(I) with chiral ligand | Cyclopropanation/Rearrangement | Yne-methylenecyclopropanes | Bicyclic azepine derivatives | Up to 78% pku.edu.cn |

Diastereoselective Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic molecules temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product. This method is highly reliable and allows for the purification of diastereomeric intermediates, often leading to very high final enantiopurity. thieme-connect.com

A notable example relevant to the synthesis of 6-methyl-3-heptene derivatives is the asymmetric 1,4-addition of an organometallic reagent to an α,β-unsaturated system linked to a chiral auxiliary. cdnsciencepub.com

Case Study: Synthesis of (R)-3-isopropenyl-6-heptenoic acid

A key chiral synthon, (R)-3-isopropenyl-6-heptenoic acid, was prepared with high stereoselectivity using a diastereoselective approach. cdnsciencepub.com

Substrate Preparation : (E)-2,6-heptadienoic acid was coupled with the chiral auxiliary l-ephedrine to form the corresponding chiral amide.

Diastereoselective 1,4-Addition : Isopropenylmagnesium bromide was added to the chiral amide. The steric bulk and coordinating properties of the ephedrine (B3423809) auxiliary directed the approach of the nucleophile, leading to the formation of one diastereomer in preference to the other.

Auxiliary Removal : The auxiliary was removed via base hydrolysis to yield the final chiral acid with an 86% enantiomeric excess (ee). cdnsciencepub.com

This approach demonstrates the power of chiral auxiliaries to control the formation of stereocenters in acyclic systems. Other widely used auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam, which are effective in a range of reactions from aldol additions to Diels-Alder cycloadditions. numberanalytics.com

| Auxiliary | Reaction Type | Substrate Type | Key Feature | Reported Stereoselectivity |

| l-Ephedrine Amide | 1,4-Conjugate Addition | α,β-Unsaturated Amide | Directed addition of Grignard reagent | 86% ee cdnsciencepub.com |

| Evans' Oxazolidinones | Aldol Reaction | Acyl Oxazolidinone | Forms a (Z)-enolate that directs aldol addition | High diastereoselectivity wikipedia.org |

| Oppolzer's Camphorsultam | Diels-Alder Reaction | Acryloyl Sultam | Shields one face of the dienophile | Excellent diastereoselectivity numberanalytics.com |

| (S)-(+)-tert-butyl 2-amino-3,3-dimethylbutyrate Imine | 1,4-Conjugate Addition | α,β-Unsaturated Imine | Directed addition of Grignard reagent | >99% ee cdnsciencepub.com |

Sustainable and Green Chemical Synthesis Routes for Alkene Hydrocarbons

The chemical industry is increasingly moving towards sustainable practices to reduce environmental impact. chemistryjournals.net Traditional alkene production relies on the energy-intensive steam cracking of non-renewable fossil fuels at temperatures between 500–900 °C. rsc.org Green chemistry seeks to replace such methods with more efficient, safer, and renewable alternatives. chemistryjournals.net

Key sustainable routes for producing alkene hydrocarbons include:

Elucidation of Reaction Pathways and Intermediate Species

The reactivity of this compound is largely dictated by its electron-rich carbon-carbon double bond, making it susceptible to attack by a variety of reagents. numberanalytics.com The specific reaction pathway and the intermediates formed depend on the nature of the reactants and the reaction conditions.

Electrophilic Addition Mechanisms: Carbocation Stability and Rearrangements

Electrophilic addition is a fundamental reaction of alkenes. savemyexams.com In the case of this compound, an unsymmetrical alkene, the addition of an electrophile (E⁺) to the double bond can, in principle, lead to two different carbocation intermediates. The regioselectivity of this initial step is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. libretexts.org This preference is rooted in the relative stability of the resulting carbocations. masterorganicchemistry.com

The addition of an electrophile, such as a proton from a hydrogen halide (HX), to this compound proceeds via a two-step mechanism (AdE2). scribd.com The first and rate-determining step involves the attack of the π electrons of the double bond on the electrophile, forming a carbocation intermediate. libretexts.org For this compound, this can result in either a secondary carbocation at the C-4 position or a tertiary carbocation at the C-3 position.

Table 1: Possible Carbocation Intermediates in the Electrophilic Addition to this compound

| Carbocation Position | Carbocation Type | Relative Stability |

| C-3 | Secondary | Less Stable |

| C-4 | Tertiary | More Stable |

The stability of carbocations follows the order: tertiary > secondary > primary. This stability is attributed to both inductive effects and hyperconjugation, where adjacent alkyl groups donate electron density to the positively charged carbon. Therefore, the formation of the more stable tertiary carbocation at C-4 is favored.

A key feature of reactions involving carbocation intermediates is the possibility of rearrangements to form a more stable carbocation. scribd.commasterorganicchemistry.com These rearrangements typically occur through 1,2-hydride or 1,2-alkyl shifts. In the case of the initial secondary carbocation formed from this compound, a 1,2-hydride shift from the adjacent C-4 position would lead to the more stable tertiary carbocation. This phenomenon can lead to the formation of products with a different carbon skeleton than the starting material. The subsequent fast step is the attack of a nucleophile (Nu⁻) on the carbocation to form the final addition product. libretexts.org

Radical Reaction Pathways: Initiation, Propagation, and Termination

In contrast to electrophilic additions, radical additions to alkenes, such as the addition of HBr in the presence of peroxides, proceed via a different mechanism and often exhibit anti-Markovnikov regioselectivity. chemistrysteps.com This process involves a chain reaction mechanism consisting of three distinct stages: initiation, propagation, and termination. openstax.org

Initiation: The reaction is initiated by the homolytic cleavage of a weak bond in a radical initiator, such as a peroxide, to generate radicals. These radicals then react with HBr to produce a bromine radical (Br•).

Propagation: The bromine radical adds to the double bond of this compound. This addition is also regioselective, favoring the formation of the more stable radical intermediate. Similar to carbocations, the stability of carbon radicals follows the order: tertiary > secondary > primary. Therefore, the bromine radical will add to the C-3 carbon to form a more stable tertiary radical at the C-4 position. This radical then abstracts a hydrogen atom from another molecule of HBr, forming the anti-Markovnikov product and regenerating a bromine radical, which can continue the chain reaction.

Termination: The chain reaction is terminated when two radicals combine to form a stable molecule. This can occur through the combination of two bromine radicals, two carbon radicals, or a carbon radical and a bromine radical.

Pericyclic Reactions and Cycloaddition Mechanisms

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state without the involvement of ionic or radical intermediates. uomustansiriyah.edu.iqurbanpro.com These reactions are characterized by a redistribution of electrons in a single, continuous process. uomustansiriyah.edu.iq While specific studies on this compound in pericyclic reactions are not extensively documented, the principles of these reactions can be applied to its structure.

One important class of pericyclic reactions is cycloaddition, where two π systems react to form a new ring. uomustansiriyah.edu.iq For instance, a Diels-Alder reaction, a [4+2] cycloaddition, would require a conjugated diene to react with the double bond of this compound acting as a dienophile. The stereochemistry of the product would be dictated by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. Another example is the Simmons-Smith reaction, which involves the addition of a carbene or carbenoid to the double bond to form a cyclopropane (B1198618) ring. lumenlearning.com The stereochemistry of the starting alkene is typically retained in the cyclopropane product. lumenlearning.com

Stereochemical Outcomes and Stereocontrol in Reactions of this compound

The stereochemistry of the products formed from reactions of this compound is a critical aspect of its chemical transformations.

Factors Governing trans-Selectivity in Alkene Reactions

The "trans" designation in this compound refers to the relative orientation of the substituents on the double bond. Maintaining or influencing this stereochemistry during a reaction is a key challenge in organic synthesis. For instance, in catalytic hydrogenation, the addition of hydrogen typically occurs with syn-stereoselectivity, meaning both hydrogen atoms add to the same face of the double bond. numberanalytics.com The choice of catalyst and reaction conditions can significantly influence the selectivity of the reaction. appliedcatalysts.com In some cases, such as the hydrogenation of certain phenol (B47542) derivatives, conditions can be optimized to favor the formation of the trans product. acs.org

Regioselectivity and Markovnikov's Rule Considerations

As discussed in the context of electrophilic additions, the regioselectivity of reactions involving unsymmetrical alkenes like this compound is a primary consideration. Markovnikov's rule accurately predicts the outcome of many electrophilic additions, where the electrophile adds to the less substituted carbon of the double bond to form the more stable carbocation intermediate. libretexts.orgmasterorganicchemistry.comschoolwires.net

Table 2: Regiochemical Outcomes of Addition Reactions to this compound

| Reaction | Reagents | Regioselectivity | Major Product |

| Hydrohalogenation | HBr | Markovnikov | 4-Bromo-6-methylheptane |

| Radical Hydrobromination | HBr, ROOR | Anti-Markovnikov | 3-Bromo-6-methylheptane |

| Hydration (acid-catalyzed) | H₂O, H⁺ | Markovnikov | 6-Methyl-4-heptanol |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Anti-Markovnikov | 6-Methyl-3-heptanol |

Kinetic Analysis and Thermodynamic Parameters of Reactions

The study of reaction kinetics and thermodynamics provides fundamental insights into the chemical behavior of this compound. This section delves into the rate-determining steps, activation energies, and equilibrium aspects of its chemical transformations, particularly focusing on isomerization processes.

Rate-Determining Steps and Activation Energies

In many catalyzed reactions of alkenes, the rate-determining step can involve the initial coordination of the alkene to the catalyst, the insertion of the alkene into a metal-hydride bond, or the isomerization of a catalyst-alkene intermediate. For instance, in certain palladium-catalyzed isomerizations of alkenes, the trans to cis isomerization of the palladium-ethyl intermediate has been identified as the rate-limiting step for inducing ethylene (B1197577) conversion. units.it Similarly, in some hydroformylation reactions of internal octenes, the isomerization of the double bond to a terminal position is the rate-limiting step. acs.org

Activation energy (Ea) is the minimum energy required for a reaction to occur. While specific, experimentally determined activation energies for reactions of this compound are not extensively documented in dedicated studies, values can be estimated from similar reactions. For example, kinetic studies of toluene (B28343) alkylation with 1-heptene (B165124) over zeolite catalysts have shown that the isomerization of heptene isomers has activation energies in the range of 69.3–120.2 kJ/mol. mdpi.com These values are typically lower than those for the subsequent alkylation reactions, indicating that isomerization can be a relatively fast process under these conditions. mdpi.com Pyrolysis reactions, which involve the thermal decomposition of compounds, generally have much higher activation energies. nih.gov

The general mechanism for many alkene reactions, such as hydrohalogenation, proceeds through a carbocation intermediate. The formation of this intermediate is typically the highest energy barrier in the reaction pathway and is therefore the rate-determining step. chemeo.com The stability of the resulting carbocation influences the activation energy and the reaction rate.

Equilibrium Considerations in Isomerization Processes

Isomerization reactions involve the conversion of a molecule into an isomer with a different arrangement of atoms. For this compound, a key isomerization process is the conversion to its stereoisomer, cis-6-methyl-3-heptene. The position of the equilibrium between these two isomers is dictated by the difference in their standard Gibbs free energy of formation (ΔfG°).

The equilibrium constant (Keq) for the isomerization of the trans isomer to the cis isomer can be calculated using the following equation:

ΔG° = -RT ln(Keq)

where:

ΔG° is the change in standard Gibbs free energy between the products and reactants.

R is the ideal gas constant (8.314 J/mol·K).

T is the temperature in Kelvin.

Thermodynamic data for this compound and its cis isomer are available and can be used to analyze the equilibrium. The trans isomer is generally more stable than the cis isomer due to reduced steric strain, which is reflected in a more negative standard enthalpy of formation (ΔfH°).

| Compound Name | Standard Enthalpy of Formation (ΔfH°gas) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) | Data Source |

| This compound | -96.51 | 94.26 | Cheméo chemeo.com |

| cis-6-Methyl-3-heptene | -99.7 to -100.0 | Not directly available | J. Phys. Chem. Ref. Data nist.gov |

Based on the standard enthalpy of formation values from another source, this compound (-103.9 kJ/mol at 298.15 K) is more stable than cis-6-methyl-3-heptene (-99.7 kJ/mol at 298.15 K). nist.gov This difference in stability (ΔH° = 4.2 kJ/mol) indicates that at equilibrium, the trans isomer will be favored. In catalytic processes like the oligomerization of 1-butene, where various C8 isomers including methyl-heptenes are formed, the final product distribution is influenced by the thermodynamic equilibrium between these isomers. osti.gov Calculations to determine this equilibrium involve setting the change in Gibbs free energy for the isomerization reaction between the isomers to zero. osti.gov

In an equilibrium mixture of an isomerized fatty acid ester, it was found that less than 0.2% of the terminal olefin is present, highlighting how thermodynamic stability favors internal olefins over terminal ones. acs.org This principle also applies to the isomers of methyl-heptene, where the position of the double bond and the stereochemistry (cis vs. trans) dictate the relative stability and, consequently, the equilibrium concentrations.

Computational Chemistry and Theoretical Characterization of Trans 6 Methyl 3 Heptene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule and predicting its reactivity. These methods, grounded in the principles of quantum mechanics, can model reaction pathways and determine the properties of transient structures like transition states. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the mechanisms of organic reactions. osti.gov DFT methods are particularly useful for locating and characterizing the transition states of reactions involving alkenes, such as electrophilic additions, cycloadditions, and oxidations. acs.orgrsc.org

For trans-6-Methyl-3-heptene (B12001290), a representative reaction amenable to DFT analysis is the electrophilic addition of a hydrogen halide (HX). The reaction proceeds through a transition state leading to a carbocation intermediate. DFT calculations can elucidate the geometry and energy of this transition state, providing insight into the reaction's kinetics and regioselectivity.

Illustrative DFT Data for the Transition State of HBr Addition to this compound:

Below is a representative data table illustrating the kind of information that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) for the transition state of HBr addition. This data is based on established principles for such reactions.

Table 1: Calculated Properties of the Transition State for HBr Addition to this compound

| Parameter | Value | Description |

| Activation Energy (ΔE‡) | 10-15 kcal/mol | The energy barrier for the reaction, indicating the kinetic feasibility. |

| C3-C4 Bond Length | ~1.40 Å | Lengthened relative to a typical double bond (~1.34 Å) as it breaks. |

| C4-Br Bond Length | ~2.50 Å | The forming bond between the carbon and the bromine atom. |

| H-Br Bond Length | ~1.60 Å | Elongated from its equilibrium distance (~1.41 Å) as the bond breaks. |

| Imaginary Frequency | ~ -200 cm⁻¹ | The single imaginary frequency confirms the structure as a true transition state. |

Note: The values presented are illustrative and represent typical outcomes for DFT calculations on alkene hydrohalogenation reactions.

These calculations would confirm that the transition state involves the hydrogen atom of HBr adding to the C3 carbon, leading to a more stable secondary carbocation at C4, in accordance with Markovnikov's rule. The geometry of the transition state would show the H-Br bond partially broken and the new C-H and C-Br bonds partially formed.

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry calculations that derive their results from first principles, without the use of empirical parameters. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate molecular properties. acs.org

For this compound, ab initio calculations can be used to determine fundamental properties such as the molecule's total energy, dipole moment, and the energies of its molecular orbitals (HOMO and LUMO). These properties are crucial for understanding its stability and electronic behavior.

Illustrative Ab Initio Data for this compound:

The following table provides examples of molecular properties for this compound that could be determined using ab initio methods (e.g., MP2/6-311+G(d,p)).

Table 2: Calculated Molecular Properties of this compound using Ab Initio Methods

| Property | Calculated Value | Significance |

| Total Energy | Illustrative value in Hartrees | A measure of the molecule's stability. |

| Dipole Moment | ~0.3 D | Indicates a slight polarity due to the molecular asymmetry. |

| HOMO Energy | ~ -9.5 eV | The energy of the Highest Occupied Molecular Orbital, related to the ionization potential. |

| LUMO Energy | ~ 1.5 eV | The energy of the Lowest Unoccupied Molecular Orbital, related to the electron affinity. |

| HOMO-LUMO Gap | ~ 11.0 eV | An indicator of the molecule's kinetic stability and electronic excitation energy. |

Note: These values are representative for a molecule of this type and are based on general principles of computational chemistry.

Molecular Modeling and Conformational Analysis

Even for a relatively simple molecule like this compound, the rotation around single bonds gives rise to multiple conformations, each with a different energy. google.com Molecular modeling techniques are employed to explore these conformational landscapes.

Conformational Preferences and Energy Minimization

Conformational analysis of this compound involves identifying the most stable arrangements of its atoms. This is achieved through energy minimization, a computational process that adjusts the molecule's geometry to find the lowest energy structure. google.com The primary focus of conformational analysis for this molecule would be the rotation around the C2-C3 and C4-C5 single bonds.

The lowest energy conformer will adopt staggered arrangements around these bonds to minimize torsional strain. For instance, rotation around the C2-C3 bond would show energy minima corresponding to anti and gauche arrangements of the ethyl and the rest of the carbon chain.

Steric and Electronic Effects on Conformation

The relative energies of different conformers are determined by a combination of steric and electronic effects.

Steric Effects : The bulky isopropyl group at one end of the molecule will significantly influence conformational preferences. Gauche interactions involving this group will be more energetically costly than those involving the smaller ethyl group. The most stable conformer will be the one that minimizes these steric clashes.

Electronic Effects : While less dominant in a non-polar alkene, subtle electronic effects such as hyperconjugation can also play a role in stabilizing certain conformations.

A potential energy surface can be generated by systematically rotating a key dihedral angle (e.g., C2-C3-C4-C5) and calculating the energy at each step. This would reveal the energy barriers to rotation and the relative stability of the different conformers.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic data, which can then be compared to experimental results to confirm the structure of a molecule.

One of the most common applications is the prediction of vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding intensities can be obtained. These theoretical spectra can be invaluable in interpreting experimental data.

Illustrative Predicted Vibrational Frequencies for this compound:

This table shows a selection of predicted vibrational frequencies and their assignments based on the expected functional groups in the molecule.

Table 3: Selected Predicted Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3020 | =C-H stretch | Medium |

| ~2960 | C-H stretch (methyl, ethyl) | Strong |

| ~1670 | C=C stretch (trans) | Weak to Medium |

| ~1460 | C-H bend (methyl, ethyl) | Medium |

| ~970 | =C-H bend (trans out-of-plane) | Strong |

Note: These frequencies are illustrative and would typically be scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field. These predictions are highly sensitive to the molecular geometry, making them a powerful tool for structural elucidation.

Reaction Thermodynamics and Kinetics from Computational Models

A comprehensive review of the scientific literature reveals a notable absence of specific computational studies focused on the reaction thermodynamics and kinetics of this compound. While this particular branched alkene has not been the direct subject of theoretical investigation, the principles and methodologies of computational chemistry are well-established for predicting the reactive behavior of similar aliphatic alkenes. wikipedia.orgufl.edu Computational models, particularly those based on Density Functional Theory (DFT), serve as powerful tools for elucidating reaction mechanisms, and calculating the thermodynamic and kinetic parameters that govern chemical transformations. fqs.pl

Computational approaches allow for the detailed exploration of potential energy surfaces for various reactions, identifying transition states, intermediates, and products. ufl.eduacs.org From these surfaces, key thermodynamic properties such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be determined. These values indicate the spontaneity and energy balance of a chemical process. fqs.plschoolwires.net Kinetically, these models are used to calculate activation energies (Ea or ΔG‡), which are crucial for predicting reaction rates and understanding how factors like molecular structure influence reactivity. fqs.plnih.gov

For a molecule like this compound, typical reactions amenable to computational study include electrophilic additions, oxidation, and hydrogenation. utexas.edusavemyexams.com For instance, in an electrophilic addition reaction, computational modeling can predict the regioselectivity by comparing the activation barriers for the formation of different possible carbocation intermediates. utexas.edu In oxidation reactions, DFT calculations can help to distinguish between different mechanistic pathways and predict the distribution of products such as epoxides or carbonyl compounds. researchgate.net Similarly, for hydrogenation, theoretical models can provide insights into the interaction of the alkene with a catalyst surface and the energy profile of the reduction process. ifpenergiesnouvelles.com

While specific data for this compound is not available, the table below outlines the typical thermodynamic and kinetic parameters that are generated from computational models for alkene reactions. These parameters provide fundamental insights into the chemical behavior of such compounds.

| Parameter Type | Parameter Symbol | Description | Typical Application in Alkene Reactions |

| Thermodynamic | ΔHrxn | Enthalpy of Reaction | Determines if a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| ΔGrxn | Gibbs Free Energy of Reaction | Indicates the spontaneity of a reaction under constant temperature and pressure. | |

| Keq | Equilibrium Constant | Calculated from ΔGrxn, it quantifies the extent of a reaction at equilibrium. | |

| Kinetic | Ea or ΔG‡ | Activation Energy / Gibbs Free Energy of Activation | The energy barrier that must be overcome for a reaction to occur; determines the reaction rate. |

| k | Rate Constant | Quantifies the rate of a chemical reaction; can be estimated using transition state theory from ΔG‡. | |

| Transition State (TS) Geometry | The molecular structure at the highest point of the energy barrier, critical for understanding the reaction mechanism. |

The application of these computational methods to this compound would provide valuable, predictive data on its reactivity, complementing experimental studies and aiding in the rational design of chemical processes involving this compound.

Advanced Analytical Techniques for Characterizing Trans 6 Methyl 3 Heptene and Its Derivatives

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are indispensable for separating trans-6-Methyl-3-heptene (B12001290) from complex hydrocarbon matrices and for its quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like this compound. gcms.cz The separation of various hydrocarbon isomers, including positional and cis-trans isomers, can be achieved with high efficiency using capillary columns. vurup.sk In complex mixtures such as gasoline, where numerous C8H16 isomers may be present, GC-MS allows for their identification and differentiation. epa.gov

The mass spectrum of this compound provides a unique fragmentation pattern that serves as a chemical fingerprint. While some isomers may have very similar mass spectra, high-resolution capillary columns can often separate them based on their boiling points and interactions with the stationary phase. vurup.skrsc.org For instance, in the analysis of cracking products, different heptene (B3026448) isomers can be chromatographically resolved and identified by their mass spectra. vurup.sk The use of specialized stationary phases, such as liquid crystals, can further enhance the separation of geometric isomers. vurup.sk

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column Type | Capillary Column (e.g., Apolan, PDMS) | vurup.sk |

| Column Dimensions | Up to 200 m length, 0.25 mm ID | vurup.sk |

| Stationary Phase | Nonpolar (e.g., PDMS) or isomer-selective (Liquid Crystal) | vurup.sk |

| Carrier Gas | Helium or Hydrogen | dlr.de |

| Ionization Mode | Electron Ionization (EI) | srainstruments.it |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | dlr.decopernicus.org |

While GC-MS is the primary method for volatile compounds, High-Performance Liquid Chromatography (HPLC) is valuable for the analysis of less volatile derivatives or for separations based on different chemical principles. gcms.cz Normal-phase HPLC (NP-HPLC) using an amino-modified silica (B1680970) gel column with a non-polar mobile phase like n-heptane can separate alkenes from aromatic hydrocarbons. researchgate.net This is because the column has a stronger affinity for aromatic compounds, allowing alkenes and saturated hydrocarbons to elute earlier. researchgate.net

For the analysis of volatile organic compounds (VOCs) and their metabolites, which can include derivatives of alkenes, HPLC coupled with mass spectrometry (HPLC-MS/MS) offers a robust analytical method. nih.govchromatographyonline.com Reversed-phase HPLC is often employed for these applications, separating compounds based on their polarity. vscht.cz However, for highly volatile and non-polar compounds like this compound itself, HPLC is generally less suitable than GC due to potential issues with analyte loss and detection. researchgate.net

| Parameter | Condition for Alkene Separation | Condition for VOC Metabolite Analysis | Reference |

|---|---|---|---|

| Mode | Normal-Phase (NP-HPLC) | Reversed-Phase (RP-HPLC) | researchgate.netvscht.cz |

| Stationary Phase | Amino-modified silica gel | C18 (ODS) | researchgate.netvscht.cz |

| Mobile Phase | n-Heptane | Acetonitrile/Water or Methanol/Water gradient | researchgate.netvscht.cz |

| Detector | Diode Array Detector (DAD) | UV Detector or Mass Spectrometer (MS) | researchgate.netnih.govenvironcj.in |

For exceptionally complex mixtures containing a multitude of hydrocarbon isomers, such as petroleum products, comprehensive two-dimensional gas chromatography (GC×GC) provides significantly enhanced separation power. sepsolve.comifpenergiesnouvelles.frcolab.ws This technique uses two columns with different separation mechanisms (e.g., non-polar followed by polar) connected by a modulator. sepsolve.com The entire sample is subjected to both separation dimensions, resulting in a highly structured two-dimensional chromatogram where compounds are grouped by chemical class. dlr.deifpenergiesnouvelles.fr

GC×GC is particularly effective for the detailed characterization of fuels, allowing for the separation of alkenes from alkanes, cycloalkanes, and aromatics. dlr.deacs.org This level of detail is often unattainable with single-dimension GC. ifpenergiesnouvelles.fr When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC becomes a powerful tool for identifying trace components in complex matrices like gasoline or in environmental samples. srainstruments.itcopernicus.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Related Systems[12],

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are essential for confirming the molecular structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. uobasrah.edu.iq For this compound, ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR: The proton NMR spectrum reveals the number of electronically non-equivalent protons in the molecule. openstax.org The chemical shifts of the vinylic protons (H-3 and H-4) are characteristic of their position on the double bond. libretexts.org A key feature for determining the trans stereochemistry is the coupling constant (³J) between these two protons. For trans alkenes, this coupling constant is typically in the range of 11-18 Hz, which is significantly larger than the 6-14 Hz range observed for cis isomers. libretexts.orgoup.com

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom. The sp² hybridized carbons of the double bond (C-3 and C-4) typically resonate in the downfield region of 100-170 ppm, clearly indicating the presence of an alkene. libretexts.orgacs.org The chemical shifts of the other sp³ carbons provide further structural confirmation.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key ¹H-¹H Couplings (J, Hz) | Reference |

|---|---|---|---|---|

| C1-H₃ | ~0.9 (t) | ~14 | J(H1,H2) ≈ 7 | libretexts.orguclouvain.be |

| C2-H₂ | ~2.0 (q) | ~26 | J(H2,H1) ≈ 7, J(H2,H3) ≈ 6 | libretexts.orguclouvain.be |

| C3-H | ~5.4 (dt) | ~125-135 | J(H3,H4) ≈ 15 (trans), J(H3,H2) ≈ 6 | libretexts.orgoup.com |

| C4-H | ~5.4 (dt) | ~125-135 | J(H4,H3) ≈ 15 (trans), J(H4,H5) ≈ 6 | libretexts.orgoup.com |

| C5-H₂ | ~1.9 (q) | ~41 | J(H5,H4) ≈ 6, J(H5,H6) ≈ 7 | libretexts.orguclouvain.be |

| C6-H | ~1.6 (m) | ~31 | - | libretexts.orguclouvain.be |

| C7-H₃ / C8-H₃ | ~0.9 (d) | ~22 | J(H7/8,H6) ≈ 7 | libretexts.orguclouvain.be |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uci.edu For this compound, the IR spectrum will exhibit characteristic absorption bands that confirm its alkene nature and substitution pattern.

The key diagnostic peaks include:

=C-H Stretch: An absorption band in the region of 3100-3000 cm⁻¹ indicates the presence of C-H bonds on the sp² carbons of the double bond. spectroscopyonline.comspcmc.ac.in

C=C Stretch: A stretching vibration for the carbon-carbon double bond typically appears in the 1680-1660 cm⁻¹ range for a trans-disubstituted alkene. spectroscopyonline.comspectroscopyonline.com This peak may be of weak to medium intensity.

=C-H Bend (Out-of-Plane): The most definitive peak for a trans-alkene is a strong and sharp absorption band around 965 cm⁻¹. spectroscopyonline.comspectroscopyonline.com This out-of-plane bending vibration (wag) is highly characteristic and provides strong evidence for the trans geometry. biomaterial.com.br

C-H Stretch (Alkyl): Absorptions in the 3000-2850 cm⁻¹ region arise from the C-H stretching vibrations of the methyl and methylene (B1212753) groups in the alkyl portion of the molecule. uci.eduuomustansiriyah.edu.iq

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| Alkenyl C-H Stretch | 3000 - 3100 | Medium | spcmc.ac.inspectroscopyonline.com |

| Alkyl C-H Stretch | 2850 - 3000 | Strong | uci.eduuomustansiriyah.edu.iq |

| C=C Stretch | 1660 - 1680 | Weak to Medium | spectroscopyonline.comspectroscopyonline.com |

| trans C-H Bend (Out-of-Plane) | ~965 | Strong, Sharp | spectroscopyonline.comspectroscopyonline.combiomaterial.com.br |

| Alkyl C-H Bend | 1375 - 1465 | Medium | uomustansiriyah.edu.iq |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high precision, typically to four or more decimal places. nih.govbioanalysis-zone.com This capability allows for the determination of a compound's 'exact mass,' which is the mass calculated using the most abundant isotope of each element in its molecular formula. nih.gov For this compound, HRMS provides an unambiguous determination of its elemental composition, a critical step in its positive identification.

The molecular formula for this compound is C₈H₁₆, and its calculated monoisotopic mass is 112.125200510 Da. nih.govlookchem.com HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure this mass with high accuracy, typically with an error of less than 5 parts per million (ppm). nih.govlcms.cz This level of precision makes it possible to distinguish this compound from other molecules that have the same nominal mass of 112 but different elemental formulas. For instance, an isomer of hexyl cyanide (C₇H₁₃N) would have a nominal mass of 111, but other potential isobaric interferences could exist in a complex matrix. The ability of HRMS to provide an exact mass measurement eliminates such ambiguities and confirms the elemental formula. bioanalysis-zone.com

When coupled with a separation technique like gas chromatography (GC-HRMS), the high resolving power of the mass spectrometer provides exceptional confidence in compound identification. diva-portal.org The retention time from the GC provides one dimension of identification, while the exact mass provides a highly specific second dimension, confirming the elemental composition of the molecule eluting from the column at that specific time. diva-portal.orgmdpi.com

Table 1: HRMS Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | nih.gov |

| Nominal Mass | 112 Da | nih.gov |

| Theoretical Exact Mass | 112.125200510 Da | nih.govlookchem.com |

| Typical Mass Accuracy | < 5 ppm | nih.govlcms.cz |

Hyphenated Techniques and Emerging Analytical Platforms

Hyphenated techniques, which involve coupling a separation technique with a spectroscopic detection method, are indispensable for the detailed analysis of volatile organic compounds (VOCs) like this compound in complex mixtures. saspublishers.com These integrated systems leverage the strengths of each component to achieve superior separation and identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most established and widely used hyphenated technique for the analysis of volatile and semi-volatile compounds. chula.ac.th In this technique, the gas chromatograph separates individual components from a mixture based on their volatility and interaction with a stationary phase. As each compound, such as this compound, elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio to create a unique mass spectrum, or fingerprint, for that compound. chula.ac.th This combination of retention time and mass spectrum provides high specificity and sensitivity for identification and quantification. chula.ac.thvurup.sk

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) represents a significant advancement over conventional GC for analyzing extremely complex samples like petroleum distillates or environmental air samples. diva-portal.orgcore.ac.uk This technique utilizes two different GC columns with orthogonal separation mechanisms. The effluent from the first column is collected in discrete fractions and then rapidly re-injected onto the second, shorter column for further separation. The result is a dramatic increase in separation power and peak capacity, allowing for the resolution of co-eluting compounds that would be inseparable by a single column. core.ac.uk When coupled with HRMS (GC×GC-HRMS), this platform offers unparalleled detail for the characterization of isomeric hydrocarbons and other complex VOC mixtures. diva-portal.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is generally not suitable for direct analysis of highly volatile and nonpolar compounds like this compound. However, it becomes a powerful tool for the analysis of its less volatile derivatives. researchgate.netnih.gov Chemical derivatization can introduce polar, ionizable functional groups onto the alkene, making it amenable to separation by LC and detection by electrospray ionization-mass spectrometry (ESI-MS). researchgate.net

Emerging Analytical Platforms include novel ionization techniques that facilitate the real-time analysis of VOCs with high sensitivity and minimal sample preparation.

Secondary Electrospray Ionization (SESI-HRMS) is a soft, ambient ionization method where volatile analytes in a gas stream (such as exhaled breath) are ionized by charge transfer from a nano-electrospray plume. acs.org This technique is highly sensitive and provides molecular ion information with little to no fragmentation.

Soft Ionization by Chemical Reaction in Transfer (SICRIT®-HRMS) is another flexible, soft ionization source that can be coupled to various mass spectrometers. lcms.cz It allows for the flow-through ionization of VOCs and is effective for real-time monitoring of compounds in gaseous samples. lcms.cz These emerging platforms are particularly promising for applications in medical diagnostics and environmental monitoring where rapid, non-invasive analysis is required. lcms.czacs.org

Table 2: Overview of Analytical Techniques for this compound and its Derivatives

| Technique | Principle | Application for this compound |

| GC-MS | Separates volatile compounds based on boiling point/polarity, followed by MS identification based on mass spectrum. chula.ac.th | Primary technique for identification and quantification in various matrices. vurup.sk |

| GC×GC-HRMS | Enhanced chromatographic separation using two orthogonal columns, coupled with high-resolution mass detection. diva-portal.orgcore.ac.uk | Resolves complex isomeric mixtures and provides high-confidence identification of trace components. diva-portal.org |

| LC-MS | Separates compounds in the liquid phase; requires derivatization for volatile alkenes to add ionizable groups. researchgate.net | Analysis of functionalized derivatives of this compound. researchgate.netnih.gov |

| SESI-HRMS | Soft ambient ionization of gas-phase molecules by charge transfer from an ESI plume for real-time analysis. acs.org | Emerging technique for rapid, non-invasive detection of VOCs. acs.org |

| SICRIT®-HRMS | Soft, flow-through ionization for real-time monitoring of VOCs with high sensitivity. lcms.cz | Emerging platform for direct gas-phase analysis with minimal fragmentation. lcms.cz |

Advanced Applications and Research Utility of Trans 6 Methyl 3 Heptene

Model System in Fundamental Organic Chemistry Research

The structural characteristics of trans-6-methyl-3-heptene (B12001290) make it a useful model compound for investigating core principles in organic chemistry.

Probing Stereochemical Principles and Reaction Mechanisms

The trans configuration of the double bond in 6-methyl-3-heptene provides a rigid framework for studying the stereochemical outcomes of various chemical reactions. The stability of alkenes is influenced by their substitution pattern and stereochemistry, with trans isomers generally being more stable than their corresponding cis isomers due to reduced steric strain. masterorganicchemistry.com This stability difference can be quantified by comparing their heats of hydrogenation. masterorganicchemistry.com

The double bond is a region of high electron density, making it susceptible to electrophilic addition reactions. uobabylon.edu.iq The mechanism of these reactions, such as halogenation, hydrohalogenation, and epoxidation, can be elucidated by studying substrates like this compound. uobabylon.edu.iq For instance, the addition of a halogen like bromine to a trans-alkene typically proceeds through an anti-addition mechanism, resulting in a specific stereoisomeric product. A problem in an organic chemistry context suggests a synthesis of 2,2,2,3-tetrachloro-6-methylheptane from this compound, indicating its use in illustrating multi-step reaction mechanisms. chegg.com

Understanding Alkene Reactivity Patterns

As a disubstituted alkene, this compound serves as a model for understanding how alkyl substituents influence the reactivity of the carbon-carbon double bond. The stability of alkenes generally increases with the number of alkyl groups attached to the double bond carbons. masterorganicchemistry.com This trend is observable in their heats of hydrogenation, where more substituted alkenes release less heat, indicating greater stability. masterorganicchemistry.com

The reactivity of this compound is characteristic of alkenes, which undergo a variety of addition reactions by opening the double bond. uobabylon.edu.iq These include, but are not limited to:

Oxidation: Reaction with oxidizing agents like potassium permanganate (B83412) (KMnO4) or ozone can cleave the double bond, yielding aldehydes, ketones, or carboxylic acids. This type of reaction can be used to determine the position of the double bond in an unknown alkene. uobabylon.edu.iq

Reduction (Hydrogenation): In the presence of a metal catalyst (e.g., palladium, platinum), the double bond can be reduced to a single bond, forming the corresponding alkane, 6-methylheptane.

Halohydrin Formation: Reaction with halogens in the presence of water results in the formation of a halohydrin, following Markovnikov regiochemistry and anti stereochemistry. uobabylon.edu.iq

A proposed synthesis strategy for this compound itself involves the dissolving metal reduction (e.g., using sodium in liquid ammonia) of an alkyne, 6-methyl-3-heptyne, which is known to produce trans-alkenes. scribd.com

Intermediate in the Synthesis of Higher-Value Organic Compounds

The reactivity of its double bond allows this compound to serve as a versatile starting material or intermediate in the synthesis of more complex and valuable molecules.

Precursor for Bioactive Molecule Scaffolds

Alkenes are fundamental building blocks in the synthesis of biologically active compounds. While specific studies detailing the direct use of this compound as a precursor for bioactive scaffolds are not prevalent in the searched literature, the reactions it undergoes are analogous to steps used in the synthesis of such molecules. For example, related alkene structures like 3,5-dimethyl-3-heptene (B165669) are noted as intermediates in the synthesis of compounds with potential anti-inflammatory and antimicrobial properties. The functional groups that can be introduced via reactions on the double bond of this compound (e.g., epoxides, diols, halides) are common features in pharmacologically active molecules and natural products. uobabylon.edu.iqresearchgate.net

Building Block for Polymeric Materials

Alkenes, or olefins, are the fundamental monomers for a vast array of polymeric materials through addition polymerization. While specific polymerization studies on this compound were not found, the general principles of alkene polymerization are well-established. Ring-opening metathesis polymerization (ROMP) of cyclic olefins is a powerful technique, and recent research has focused on controlling the cis/trans stereochemistry of the double bonds in the resulting polymer backbone, which significantly affects the material's properties. acs.org The principles of controlling stereochemistry in polymerization, such as those demonstrated with norbornene derivatives using specific catalysts, could theoretically be applied to acyclic dienes derived from or related to this compound. acs.orgacs.org

Substrate in Enzyme-Catalyzed Biotransformations

Enzymes are increasingly used in organic synthesis for their high selectivity and mild reaction conditions. Alkenes are substrates for various enzyme classes that can catalyze stereoselective and regioselective transformations.

Studies on enzymes like toluene (B28343) dioxygenase (TDO) from Pseudomonas putida have shown they can oxidize a range of non-halogenated alkenes, including cis-2-heptene. asm.org These enzymes can catalyze monooxygenation to form allylic alcohols or dioxygenation. asm.org Similarly, halohydrin dehalogenases are enzymes capable of performing ring-opening reactions on epoxides, which are themselves derived from alkenes. Research on the enzyme HheG demonstrated its activity on trans-2,3-heptene oxide, a structurally similar epoxide, highlighting the potential for enzymes to act on derivatives of this compound. acs.org The use of biocatalysts, such as alcohol dehydrogenases and monooxygenases, offers a green alternative for producing chiral molecules from alkene substrates. mdpi.comnih.gov

Enzymatic Hydroxylation and Epoxidation Studies

Enzymatic studies focusing on alkenes like this compound often investigate the introduction of oxygen atoms to the carbon backbone, a process known as oxyfunctionalization. This can lead to the formation of alcohols (hydroxylation) or epoxides (epoxidation), which are valuable chiral building blocks for chemical synthesis.

The primary enzymatic reactions studied in relation to non-cyclic alkenes are epoxidation and, to a lesser extent, hydroxylation.

Epoxidation: This reaction involves the conversion of the carbon-carbon double bond into a three-membered ring containing an oxygen atom, known as an epoxide. Unspecific peroxygenases (UPOs), a group of secreted heme-thiolate proteins, are capable of catalyzing the mono-oxygenation of various organic compounds using only hydrogen peroxide as a co-substrate. nih.gov Research has demonstrated that peroxygenases secreted by fungi such as Agrocybe aegerita can effectively catalyze the epoxidation of a wide range of alkenes, including linear, branched, and cyclic variants. nih.gov Patents describe methods for producing epoxides from non-cyclic aliphatic alkenes, including heptene (B3026448) isomers, by contacting the alkene with a peroxygenase and hydrogen peroxide. google.comgoogle.com The reaction oxidizes the carbon-carbon double bond to form the corresponding epoxide. google.com While this compound is not always the specific substrate named, the enzymatic capability is established for heptene isomers, with one patent specifying GC analysis conditions for 1-heptene (B165124). google.com The process is of interest because it can offer high regio- and stereoselectivity, which is difficult to achieve with traditional chemical methods. nih.gov

Hydroxylation: This reaction involves the insertion of a hydroxyl group (–OH) at a carbon-hydrogen bond. While enzymes like cytochrome P450 monooxygenases are known for their ability to hydroxylate a variety of substrates, including alkanes, their activity towards shorter-chain, non-activated alkenes can be limited. pnas.org Some monooxygenases, known as alkene monooxygenases, initiate the metabolism of alkenes by converting them into epoxides. researchgate.net Longer linear alkenes can sometimes yield both epoxides and allylic hydroxylation products when treated with peroxygenases. nih.gov

The table below summarizes the key enzymatic transformations applicable to alkenes like this compound.

| Transformation | Enzyme Class | Co-substrate | Product | Relevance |

| Epoxidation | Unspecific Peroxygenase (UPO) | Hydrogen Peroxide (H₂O₂) | Epoxide | Creates chiral building blocks from the C=C double bond. nih.govgoogle.com |

| Epoxidation | Alkene Monooxygenase | NADH, O₂ | Epoxide | Initial step in the biochemical metabolism of many alkenes. pnas.orgwikipedia.org |

| Hydroxylation | Unspecific Peroxygenase (UPO) | Hydrogen Peroxide (H₂O₂) | Allylic Alcohol | A potential side-product during the epoxidation of some linear alkenes. nih.gov |

Biochemical Pathway Elucidation

The study of how organisms metabolize compounds like this compound is crucial for understanding natural biochemical processes and for developing novel biocatalysts. While specific metabolic pathways for this compound are not extensively detailed in the available literature, the general pathways for alkene metabolism in bacteria provide a strong framework.

Bacteria that can grow on alkenes as their sole carbon and energy source initiate metabolism through an oxidation step catalyzed by monooxygenase enzymes. researchgate.net

Initial Oxidation: The first step is typically an epoxidation reaction. Alkene monooxygenases (AkMOs), which are often multi-component enzyme systems, catalyze the oxygenation of the alkene's double bond to form an epoxide. researchgate.netwikipedia.org For instance, in Xanthobacter autotrophicus Py2, propylene (B89431) metabolism begins with epoxidation by an NADH-dependent alkene monooxygenase to form epoxypropane. pnas.org

Epoxide Ring-Opening: The resulting epoxide is a reactive electrophile. It can be opened by nucleophilic attack. In some bacterial pathways, the thiol group of coenzyme M attacks the epoxide, forming a hydroxyalkyl-CoM conjugate. pnas.org

Further Metabolism: The resulting molecule undergoes further enzymatic transformations, such as dehydrogenation and cleavage, to ultimately yield compounds that can enter the cell's central metabolism, like acetoacetate. pnas.org

The synthesis of coenzyme M itself and the expression of the alkene monooxygenase enzymes are often coordinately regulated in these organisms, indicating a dedicated pathway for alkene utilization. pnas.org Therefore, this compound can serve as a model substrate to probe the activity and specificity of these alkene-metabolizing enzymes and pathways in various microorganisms.

Catalytic Substrate or Product in Industrial Processes

In industrial chemistry, alkenes are fundamental building blocks. This compound and its isomers are relevant both as products from biomass upgrading and as starting materials (substrates) for the synthesis of higher-value chemicals.

Product in Hydrodeoxygenation (HDO) Processes: Methyl-heptene isomers can be produced through the catalytic hydrodeoxygenation of biomass-derived ketones. mdpi.com For example, a one-step process can convert 5-methyl-3-heptanone into a mixture of 5-methyl-3-heptene (B85671), 5-methyl-2-heptene, and 3-methyl-heptane. mdpi.com This reaction typically uses a bifunctional catalyst, which has both metal sites for hydrogenation and acidic sites for dehydration. mdpi.comoup.comrsc.org The ketone is first hydrogenated to an alcohol, which is then dehydrated to form the alkene (methyl-heptene). mdpi.comrsc.org The alkene can be the desired final product or can be further hydrogenated to an alkane. mdpi.com The choice of metal (e.g., Copper vs. Platinum) can influence the selectivity towards the alkene or alkane product. mdpi.com

Substrate for Chemical Synthesis: As a reactive alkene, this compound can be used as an intermediate in the synthesis of more complex molecules. ontosight.ai For instance, related compounds like 6-methyl-5-hepten-2-one (B42903) are important industrial intermediates for producing vitamins (A, E, K1), fragrances, and other fine chemicals. chemicalbook.com The synthesis of these ketones can start from various materials, including isobutylene (B52900) and acetone, and may involve methyl-heptene derivatives as intermediates or target precursors for subsequent hydrogenation. chemicalbook.comgoogle.com

The table below outlines the industrial catalytic relevance of methyl-heptene isomers.

| Process Type | Role of Methyl-Heptene | Catalyst Type | Key Transformation | Industrial Application |

| Hydrodeoxygenation | Product | Bifunctional (e.g., Pt/Al₂O₃, Cu/Al₂O₃) | Ketone → Alcohol → Alkene | Biofuel production, upgrading biomass-derived feedstocks. mdpi.comrsc.org |

| Chemical Synthesis | Substrate / Intermediate | Various (e.g., Hydrogenation catalysts, acid catalysts) | Alkene → Ketone/Alcohol/Other | Synthesis of vitamins, fragrances, and specialty chemicals. ontosight.aichemicalbook.com |

Future Perspectives and Emerging Research Avenues for Trans 6 Methyl 3 Heptene

Development of Novel Stereoselective Catalytic Methods

The synthesis of specific isomers of alkenes, such as trans-6-Methyl-3-heptene (B12001290), is a critical goal in organic chemistry. researchfeatures.com The development of highly selective catalysts is crucial for achieving high yields of the desired E (trans) isomer. researchfeatures.com Current research focuses on creating catalysts that can control the stereochemical outcome of reactions, a process known as stereoselective synthesis. msu.edu

Recent advancements in catalysis offer promising avenues for the stereoselective synthesis of trans-alkenes. organic-chemistry.org For instance, nickel-catalyzed tandem reactions that combine a Heck reaction with carbon-carbon double bond migration have been developed to produce highly substituted alkenes with defined stereochemistry. nus.edu.sg These methods are significant because they can transform readily available starting materials into more valuable and complex molecules. nus.edu.sg

Furthermore, the asymmetric functionalization of C-H bonds in alkenes using transition metal catalysts is a rapidly evolving field. rsc.orgsnnu.edu.cn These methods allow for the direct introduction of functional groups at the double bond with high stereocontrol. Rhodium catalysts, in particular, have shown significant progress in asymmetric C-H functionalization. rsc.org The development of such catalytic systems could provide more efficient and atom-economical routes to derivatives of this compound.

Future research will likely focus on designing even more sophisticated catalysts, potentially using computational modeling to predict their effectiveness. researchgate.net The goal is to develop robust and versatile strategies that can be applied to a wide range of substrates, including those needed for the synthesis of this compound and its derivatives. rsc.org

Exploration of Bio-based Synthesis Pathways

The increasing demand for sustainable and renewable chemical feedstocks has spurred research into bio-based production routes for valuable chemicals like alkenes. rsc.org Metabolic engineering of microorganisms offers a promising alternative to traditional petroleum-based synthesis. nih.govbsb-muenchen.de This approach involves genetically modifying microorganisms, such as E. coli and yeast, to produce specific hydrocarbons. bsb-muenchen.desciopen.complos.org

While the direct biosynthesis of this compound has not been extensively reported, the foundational technologies for producing various hydrocarbons through microbial fermentation are well-established. researchgate.net For instance, engineered microbes can produce alkanes and alkenes from fatty acids or other biological precursors. plos.orgresearchgate.net The key is to identify or engineer enzymatic pathways that can synthesize the specific branched structure of 6-methyl-3-heptene.

One potential strategy involves the dehydration of bio-based alcohols. rsc.orgifpenergiesnouvelles.com Research has shown that branched alcohols can be converted to alkenes, although controlling the selectivity to a specific isomer remains a challenge. ifpenergiesnouvelles.com Another approach could be to leverage polyketide synthase (PKS) pathways, which have the potential to generate a wide variety of chemical structures, including the precursors to conjugated alkenes. acs.org

Future work in this area will likely involve:

Pathway Discovery and Engineering: Identifying novel enzymes and designing new metabolic pathways for the targeted synthesis of branched alkenes.

Strain Improvement: Optimizing microbial strains to enhance product titers and yields, making the process economically viable. plos.org

Feedstock Utilization: Developing microbes that can utilize a wide range of renewable feedstocks, including waste biomass. nih.gov

Advanced Materials Science Applications

Alkenes, particularly those with specific isomeric structures, are fundamental building blocks for polymers and other advanced materials. oit.eduwou.edu The branched structure of this compound could impart unique properties to polymers. Introducing branches into a polymer chain, like polyethylene, can disrupt the close packing of the chains, leading to materials with lower density and different mechanical properties. oit.edu

The reactivity of the double bond in this compound allows it to be a monomer or a co-monomer in polymerization reactions. It can also be functionalized to introduce other chemical groups, further expanding its potential in materials science. bohrium.com For example, epoxidation of the double bond could create a reactive intermediate for the synthesis of various polymers and fine chemicals. nih.gov

The development of advanced materials from this compound could lead to applications in:

Specialty Polymers: Creating polymers with tailored properties such as improved flexibility, impact resistance, or thermal stability.

Functional Coatings and Adhesives: Utilizing the functionalized derivatives of the alkene to develop new materials with specific surface properties.

Biocompatible Materials: Exploring the potential of polymers derived from bio-based this compound in biomedical applications.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The synthesis of a specific molecule like this compound often involves exploring a vast number of potential reaction pathways and conditions. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. acs.orgnih.govneurips.cc

ML models can be trained on large datasets of chemical reactions to predict the outcome of a new reaction, including the major product and its stereochemistry. acs.orgarxiv.orgarxiv.org This can save significant time and resources in the laboratory by guiding chemists toward the most promising synthetic routes. neurips.cc For stereoselective reactions, ML models are being developed to predict which catalyst and conditions will favor the formation of a desired isomer, such as the trans configuration. arxiv.orgarxiv.orgrug.nl

Several approaches are being used to apply AI and ML in chemical synthesis:

Reaction Outcome Prediction: Neural networks can be trained to predict the products of a reaction given the reactants and reagents. acs.orgnih.gov

Stereoselectivity Prediction: ML models can analyze the features of catalysts, substrates, and solvents to predict the enantiomeric or diastereomeric excess of a reaction. arxiv.orgarxiv.orgrsc.org

Reaction Condition Recommendation: AI systems can suggest suitable catalysts, solvents, and temperatures for a given transformation. acs.org